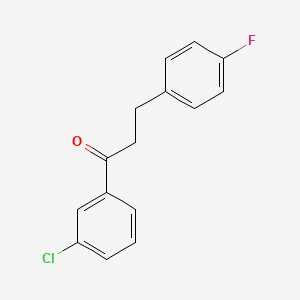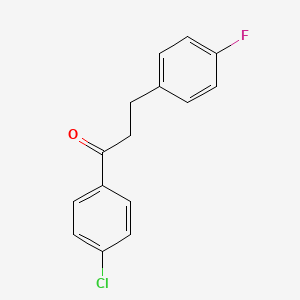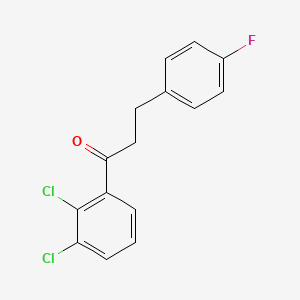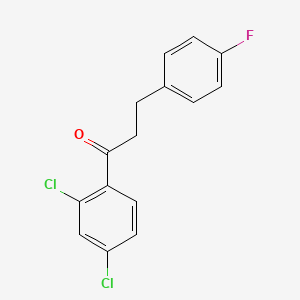
2'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone, also known as CDP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. CDP is a ketone compound that is structurally similar to other synthetic compounds such as cathinone and amphetamine.
Aplicaciones Científicas De Investigación
Degradation of Pollutants : The compound has been studied for its role in the sonochemical degradation of aromatic organic pollutants. This research highlights its potential in environmental remediation applications (Goskonda, Catallo, & Junk, 2002).
Liquid Chromatographic Analysis : Another study focuses on the use of fluorophoric derivatizing reagents for the separation and detection of phenols, including derivatives similar to 2'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone, in industrial wastewater (Landzettel et al., 1995).
Aggregation of Lithium Phenolates : The structural factors controlling the aggregation of lithium phenolates, including derivatives like 2'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone, in weakly polar aprotic solvents have been investigated. This research is relevant to organic chemistry and materials science (Jackman & Smith, 1988).
Crystal Structures and Nonlinear Optics : Research on the crystal structures and packing of compounds related to 2'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone has implications for the development of materials for octupolar nonlinear optics (Boese et al., 2002).
Chlorination Reactions : Studies on the chlorination reactions of similar compounds provide insights into organic synthesis and reaction mechanisms (Gordon et al., 1994).
Polymerization and Copolymerization : The preparation and polymerization of fluorine-substituted phenols, including those related to 2'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone, have been explored for their potential in creating new polymeric materials (Hyun et al., 1988).
Spectral Analysis and Quantum Chemical Studies : Investigations into the molecular geometry and chemical reactivity of chloro- and fluoro-substituted compounds have implications for quantum chemistry and molecular design (Satheeshkumar et al., 2017).
Propiedades
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-4-3-5-12(2)14(11)8-9-17(20)15-7-6-13(19)10-16(15)18/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPQWAMEFKBOEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644805 |
Source


|
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone | |
CAS RN |
898755-12-9 |
Source


|
| Record name | 1-Propanone, 1-(2-chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














